molecular formula C19H18N2OS B2984669 3-(4-Methoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine CAS No. 896053-65-9

3-(4-Methoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine

Cat. No. B2984669
CAS RN: 896053-65-9
M. Wt: 322.43
InChI Key: YUKXLNHNRUFCJO-UHFFFAOYSA-N
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Description

The compound “3-(4-Methoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine” is an organic molecule that contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has a methoxyphenyl group attached at the 3-position and a 2-methylbenzylthio group attached at the 6-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazine ring, which is aromatic and thus contributes to the stability of the molecule. The methoxyphenyl and 2-methylbenzylthio groups are likely to influence the physical and chemical properties of the molecule, including its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic pyridazine ring and the methoxy group could impact its solubility, while the sulfur atom could influence its reactivity .

Scientific Research Applications

Interaction with Central Nervous System Receptors

  • Synthesis and Activity on Central Nervous System : A study by Barlin et al. (1994) reports the synthesis of various compounds including 6-(alkylthio and chloro)-3-(methoxy, unsubstituted, and benzamidomethyl)-2-arylimidazo[1,2-b]pyridazines. These compounds were tested for their ability to displace [3H]diazepam from rat brain membranes, suggesting potential CNS activity (Barlin, Davies, Davis, & Harrison, 1994).

  • Central Nervous System Activities of Imidazo[1,2-b]pyridazines : Another research by Barlin et al. (1992) synthesized and examined 2-benzyl-3-methoxy-6-(variously substituted)imidazo[1,2-b]pyridazines for activity in the central nervous system. The study found that certain compounds bound strongly to rat brain membrane (Barlin, Davies, Ireland, & Zhang, 1992).

Potential Pharmaceutical Applications

  • Interaction with Benzodiazepine Receptors : Research conducted in 1997 by Barlin et al. examined 2-Aryl-3-methoxy-6-(pyridinylmethylthio and pyridinylmethylamino)imidazo[1,2-b]pyridazines as ligands for benzodiazepine receptors. These compounds showed effectiveness in displacing [3H]diazepam from central benzodiazepine receptors present in rat brain membranes, indicating potential pharmaceutical applications (Barlin, Davies, Ireland, & Ngu-Schwemlein, 1997).

  • Synthesis and Characterization for Cytotoxicity : A study by Hassan et al. (2014) involved the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives. These compounds were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential applications in cancer research (Hassan, Hafez, & Osman, 2014).

Herbicidal and Antimicrobial Activities

  • Synthesis and Herbicidal Activities : Xu et al. (2012) synthesized novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives and evaluated their herbicidal activities. Some compounds exhibited significant herbicidal properties, highlighting potential agricultural applications (Xu, Zhu, Zou, Liu, Wang, Hu, & Yang, 2012).

  • Antibacterial Activity of Pyrimidine and Fused Pyrimidine Derivatives : Mahmoud et al. (2011) synthesized 4-Amino-2-(benzylthio)-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile and its derivatives, investigating their anti-avian influenza virus activity. Although no significant antiviral activity was found, this research provides insights into potential antimicrobial applications (Mahmoud, El-ziaty, Ismail, & Shiba, 2011).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically relevant for drugs or bioactive compounds. Without specific information or research studies, it’s not possible to provide a mechanism of action for this compound .

properties

IUPAC Name

3-(4-methoxyphenyl)-6-[(2-methylphenyl)methylsulfanyl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-14-5-3-4-6-16(14)13-23-19-12-11-18(20-21-19)15-7-9-17(22-2)10-8-15/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKXLNHNRUFCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine

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